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molecular formula C10H19BrOS B8777168 1-(3,3-Dimethyl-2-oxobutyl)thiolan-1-ium bromide CAS No. 303177-16-4

1-(3,3-Dimethyl-2-oxobutyl)thiolan-1-ium bromide

Cat. No. B8777168
M. Wt: 267.23 g/mol
InChI Key: LBEZTPIDVREMPI-UHFFFAOYSA-M
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Patent
US06808862B2

Procedure details

In 100 ml of acetonitrile was dissolved 11.8 g of tetrahydrothiophene, to the solution was gradually added 20 g of 1-bromo-3,3-dimethyl-2-butanone. The mixture was stirred at room temperature for 2 days to deposit powder. After adding 100 ml of ethyl acetate to the reaction solution, the powder was collected by filtration, washed with ethyl acetate and dried to obtain 24 g of 2-oxo-3,3-dimethylbutyltetrahydrothiophenium bromide.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:6][CH2:7][C:8](=[O:13])[C:9]([CH3:12])([CH3:11])[CH3:10].C(OCC)(=O)C>C(#N)C>[Br-:6].[O:13]=[C:8]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH2:7][S+:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrCC(C(C)(C)C)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
11.8 g
Type
reactant
Smiles
S1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the powder was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
[Br-].O=C(C[S+]1CCCC1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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